molecular formula C20H28ClN3OS B2455770 (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216534-94-9

(4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Número de catálogo: B2455770
Número CAS: 1216534-94-9
Peso molecular: 393.97
Clave InChI: SSULGKZHWKTHCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H28ClN3OS and its molecular weight is 393.97. The purity is usually 95%.
BenchChem offers high-quality (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4-tert-butylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS.ClH/c1-15-14-25-18(21-15)13-22-9-11-23(12-10-22)19(24)16-5-7-17(8-6-16)20(2,3)4;/h5-8,14H,9-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULGKZHWKTHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate available data on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H25ClN2OS\text{C}_{19}\text{H}_{25}\text{ClN}_{2}\text{OS}

This structure incorporates a tert-butyl group, a thiazole moiety, and a piperazine ring, which are known to enhance lipophilicity and potentially improve bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, phenylthiazoles with a tert-butyl side chain have demonstrated potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the thiazole ring is critical for this activity, as it enhances binding affinity to bacterial targets.

Anticancer Activity

Preliminary research suggests that the compound may possess anticancer properties. Related compounds have been shown to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Inhibitors targeting this enzyme can disrupt oncogenic signaling pathways . The ability to modulate CDK9-mediated transcription has also been noted in structurally similar compounds, indicating potential for apoptosis induction in cancer cells .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is closely linked to its structural components:

  • Tert-butyl Group : Enhances lipophilicity and metabolic stability.
  • Thiazole Moiety : Essential for antimicrobial activity; facilitates interaction with bacterial enzymes.
  • Piperazine Ring : Contributes to receptor binding and may enhance central nervous system penetration.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and half-life of the compound. For example, related phenylthiazoles have shown increased biological half-lives due to reduced hepatic metabolism, allowing for sustained antibacterial effects .

CompoundBiological Half-Life (h)Activity Against MRSA
199.03Yes
1a<0.5No

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of phenylthiazole derivatives against MRSA. Compound 19 , structurally similar to our target compound, exhibited rapid bactericidal activity, completely eradicating high inoculum levels within hours .
  • Anticancer Potential : Another study focused on thiazole-containing compounds inhibiting CDK9, which resulted in decreased levels of anti-apoptotic proteins in cancer cells . This suggests that our compound may also have similar mechanisms of action worth exploring.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of thiazole and piperazine possess antimicrobial properties. For instance, compounds with related structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings underscore the importance of the thiazole and piperazine structures in enhancing antimicrobial efficacy.

2. Antitumor Activity
The compound's structural components suggest potential antitumor properties. Thiazole derivatives have been found to induce apoptosis in cancer cells by interacting with key biochemical pathways, such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins. This mechanism may lead to mitochondrial dysfunction and cell death, making it a candidate for cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic properties of (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is crucial for determining its efficacy and safety profile. Research on similar compounds indicates that they undergo significant metabolic transformations, which could affect their bioavailability and therapeutic potential .

Case Studies

Several studies have documented the effects of related compounds on various biological targets:

  • Study on Antimicrobial Effects : A recent investigation into benzothiazole derivatives revealed promising results against resistant bacterial strains, highlighting the potential application of this compound in developing new antibiotics .
  • Antitumor Research : In vitro studies demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting that further research could validate the antitumor potential of (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride .

Q & A

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodology : Use HepG2 cells for hepatotoxicity assessment (MTT assay, 48h exposure) and hERG-transfected HEK cells for cardiac risk profiling (patch-clamp IC50_{50}). Include mitochondrial toxicity assays (JC-1 staining) to rule off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.